7-Azidoheptanoic Acid Ethyl Ester
Overview
Description
7-Azidoheptanoic Acid Ethyl Ester is an organic compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a heptanoic acid ethyl ester backbone. It is a colorless to slightly yellow liquid and is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Azidoheptanoic Acid Ethyl Ester can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the azido group being introduced via nucleophilic substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Azidoheptanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed:
Oxidation: Nitroheptanoic acid ethyl ester.
Reduction: Heptanoic acid ethyl ester amine derivatives.
Substitution: Various substituted heptanoic acid ethyl esters.
Scientific Research Applications
7-Azidoheptanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Azidoheptanoic Acid Ethyl Ester involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Comparison with Similar Compounds
7-Azidoheptanoic Acid: Similar structure but lacks the ethyl ester group.
4-Azidobutanoic Acid Ethyl Ester: Shorter carbon chain but similar functional groups.
2-Azido-1-dodecanol: Different backbone but contains the azido group.
Uniqueness: 7-Azidoheptanoic Acid Ethyl Ester is unique due to its specific combination of the azido group and the heptanoic acid ethyl ester backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .
Properties
IUPAC Name |
ethyl 7-azidoheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-14-9(13)7-5-3-4-6-8-11-12-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQJNUBGCFVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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